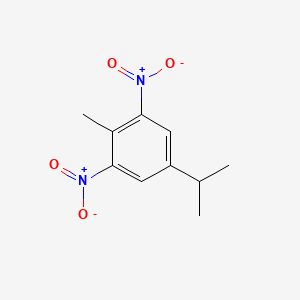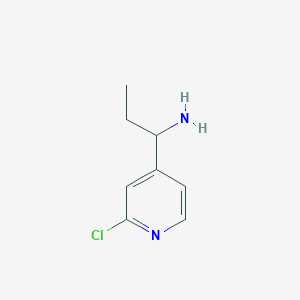
1-(2-Chloro-pyridin-4-yl)-propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlor-pyridin-4-yl)-propylamin ist eine organische Verbindung, die zur Klasse der Pyridine gehört. Sie zeichnet sich durch das Vorhandensein eines chlor-substituierten Pyridinrings aus, der an eine Propylamingruppe gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(2-Chlor-pyridin-4-yl)-propylamin erfolgt typischerweise durch Reaktion von 2-Chlor-4-pyridincarboxaldehyd mit Propylamin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Natriumborhydrid durchgeführt, um den Reduktionsprozess zu erleichtern.
Industrielle Produktionsverfahren: Im industriellen Maßstab kann die Produktion von 1-(2-Chlor-pyridin-4-yl)-propylamin kontinuierliche Verfahren umfassen, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen kann die Effizienz der Synthese verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(2-Chlor-pyridin-4-yl)-propylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Chlorgruppe in andere funktionelle Gruppen umwandeln.
Substitution: Die Chlorgruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise als Reduktionsmittel verwendet.
Substitution: Nucleophile Substitutionsreaktionen erfordern häufig das Vorhandensein einer Base wie Kaliumcarbonat.
Hauptsächlich gebildete Produkte:
Oxidation: Bildung von N-Oxiden.
Reduktion: Bildung von Aminen oder anderen reduzierten Derivaten.
Substitution: Bildung von substituierten Pyridinen mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlor-pyridin-4-yl)-propylamin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: Untersucht auf sein Potenzial als Ligand in biochemischen Assays.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Verwendung bei der Produktion von Agrochemikalien und anderen Industriechemikalien.
Wirkmechanismus
Der Wirkmechanismus von 1-(2-Chlor-pyridin-4-yl)-propylamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie die Aktivität bestimmter Enzyme durch Bindung an deren aktive Zentren hemmen und so biochemische Pfade beeinflussen.
Ähnliche Verbindungen:
- 1-(2-Chlor-pyridin-4-yl)-ethanon
- 1-(2-Chlor-pyridin-4-yl)-piperazin
- N-(pyridin-4-yl)pyridin-4-amin
Einzigartigkeit: 1-(2-Chlor-pyridin-4-yl)-propylamin ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die eine besondere chemische Reaktivität und biologische Aktivität verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Bindungsaffinitäten und Selektivitäten gegenüber molekularen Zielstrukturen aufweisen, was es zu einer wertvollen Verbindung für gezielte Forschungsanwendungen macht.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-pyridin-4-yl)-propylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-pyridin-4-yl)-propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Chloro-pyridin-4-yl)-ethanone
- 1-(2-Chloro-pyridin-4-yl)-piperazine
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness: 1-(2-Chloro-pyridin-4-yl)-propylamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.
Eigenschaften
Molekularformel |
C8H11ClN2 |
|---|---|
Molekulargewicht |
170.64 g/mol |
IUPAC-Name |
1-(2-chloropyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3 |
InChI-Schlüssel |
NAEAXIYCMLCDSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=NC=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


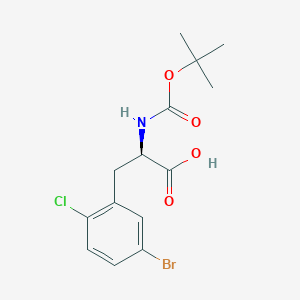
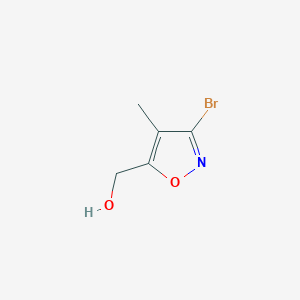
![(2R)-(3-Oxo-1,4-dioxa-spiro[4.5]dec-2-yl)-acetic acid](/img/structure/B12275395.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B12275400.png)
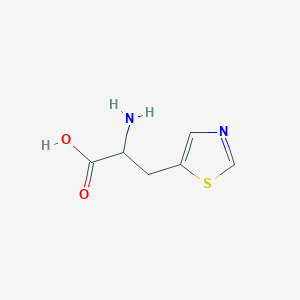
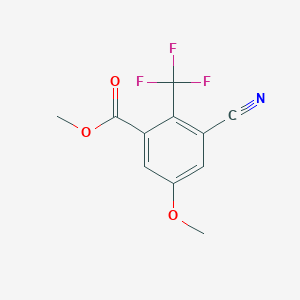
![6-Formylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12275420.png)
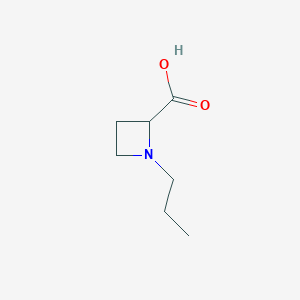
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275428.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12275434.png)
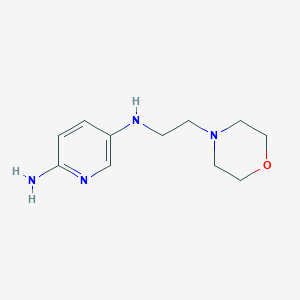
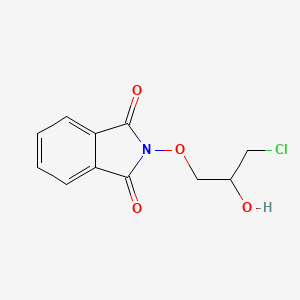
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B12275443.png)
